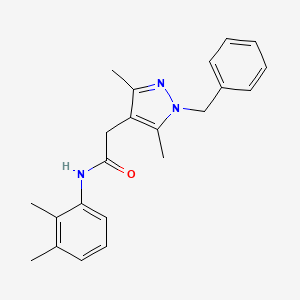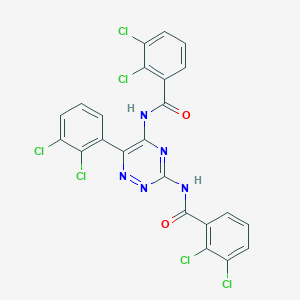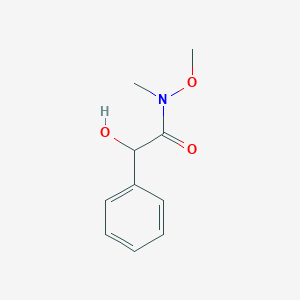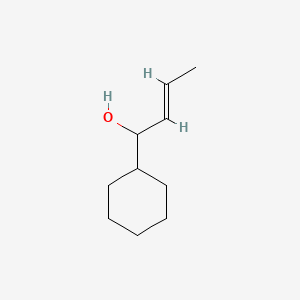
(3|A,17|A)-Estr-5(10)-ene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A,17|A)-Estr-5(10)-ene-3,17-diol, also known as estradiol diol, is a steroidal hormone that is found in both humans and animals. It is an important hormone in the reproductive cycle and is a major component of the female estrous cycle. It is also involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, estradiol diol has been studied for its potential therapeutic applications in the treatment of a variety of conditions including menopausal symptoms, osteoporosis, and some cancers.
Applications De Recherche Scientifique
Estradiol diol has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to treat menopausal symptoms, osteoporosis, and some cancers. In menopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce hot flashes and improve mood and libido. In postmenopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce the risk of osteoporosis. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been studied for its potential to treat certain types of cancer, such as breast cancer.
Mécanisme D'action
Estradiol diol acts by binding to estrogen receptors in the body. These receptors are found in a variety of tissues, including the uterus, ovaries, breasts, and brain. When (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol binds to these receptors, it triggers a cascade of biochemical and physiological responses. These responses are responsible for the therapeutic effects of (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol.
Biochemical and Physiological Effects
Estradiol diol has a variety of biochemical and physiological effects. In the reproductive system, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have beneficial effects on bone metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Estradiol diol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is stable and can be stored for long periods of time. However, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is also expensive and is difficult to obtain in large quantities.
Orientations Futures
There are a variety of potential future directions for research on (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol. One potential direction is to further explore its potential therapeutic applications in the treatment of a variety of conditions. In addition, further research could be conducted to explore its potential interactions with other hormones and its potential effects on other physiological processes. Finally, further research could be conducted to explore the potential for (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol to be used as a biomarker for disease.
Méthodes De Synthèse
Estradiol diol can be synthesized in a variety of ways depending on the desired end product. Common methods of synthesis include chemical synthesis, enzymatic synthesis, and biosynthesis. In chemical synthesis, the starting material is usually either a steroidal precursor or a mixture of steroidal precursors. These precursors are then reacted with a variety of reagents, catalysts, and solvents to produce (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol. Enzymatic synthesis involves the use of enzymes to catalyze the formation of (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol from steroidal precursors. Biosynthesis involves the use of living cells to produce (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol from steroidal precursors.
Propriétés
IUPAC Name |
(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQSODTBQCZDA-VKSRGFPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


